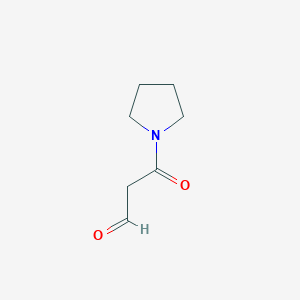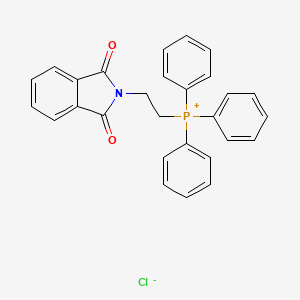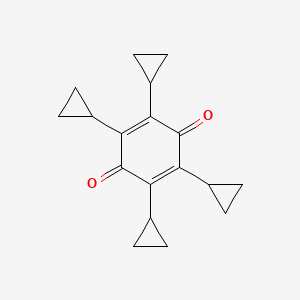
(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol is an organic compound featuring a cyclohexane ring substituted with a prop-2-en-1-yl group and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol typically involves the following steps:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Prop-2-en-1-yl Group: This step may involve alkylation reactions using prop-2-en-1-yl halides under basic conditions.
Addition of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the cyclohexane ring or the prop-2-en-1-yl group.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of thiol-containing compounds on biological systems.
Medicine
Industry
In industry, this compound may be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol would depend on its specific interactions with molecular targets. This could involve binding to proteins or enzymes, altering their activity, or participating in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1-thiol: Lacks the prop-2-en-1-yl group.
2-(Prop-2-en-1-yl)cyclohexane: Lacks the thiol group.
(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-ol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol is unique due to the presence of both the prop-2-en-1-yl group and the thiol group, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
63714-87-4 |
|---|---|
Fórmula molecular |
C9H16S |
Peso molecular |
156.29 g/mol |
Nombre IUPAC |
(1R,2S)-2-prop-2-enylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H16S/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1 |
Clave InChI |
RQGUGYLQESPTRL-RKDXNWHRSA-N |
SMILES isomérico |
C=CC[C@@H]1CCCC[C@H]1S |
SMILES canónico |
C=CCC1CCCCC1S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)







